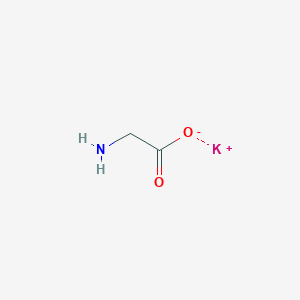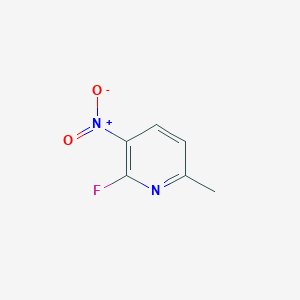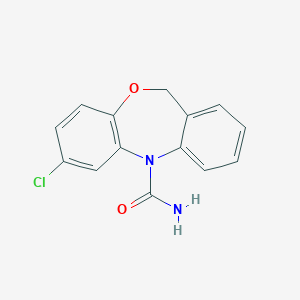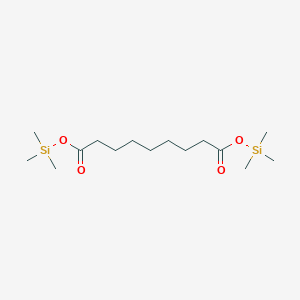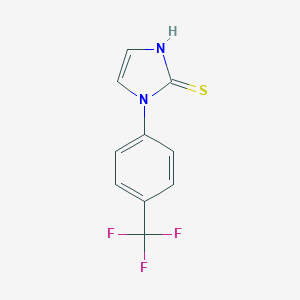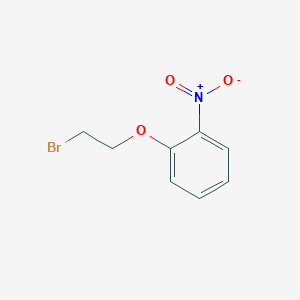
1-(2-Bromoethoxy)-2-nitrobenzene
Vue d'ensemble
Description
1-(2-Bromoethoxy)-2-nitrobenzene, also known as 2-bromoethoxy-1-nitrobenzene, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a pale yellow solid that is insoluble in water and has a molecular weight of 205.03 g/mol. It has a melting point of 64-66 °C and a boiling point of 281 °C. It has a variety of uses, from being a precursor for the synthesis of pharmaceuticals to being used as a reagent in organic synthesis. It is also used as a catalyst in the synthesis of organic compounds.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Intermediary in Medicinal Chemistry : 1-(2-Bromoethoxy)-4-nitrobenzene is noted as an intermediate in the synthesis of dofetilide, a medication used for treating arrhythmia (Zhai Guang-xin, 2006).
Preparation Using Ultrasound : The preparation of 1-butoxy-4-nitrobenzene, a related compound, has been successfully carried out under ultrasonic conditions, enhancing the overall reaction efficiency (K. Harikumar & V. Rajendran, 2014).
Electrosynthesis Applications : Electrochemical reductions of 1-(2-Bromoethyl)-2-nitrobenzene have been studied, offering pathways to synthesize 1-nitro-2-vinylbenzene and 1H-Indole, indicating its use in organic electrosynthesis (Peng Du & D. Peters, 2010).
Synthesis of Azacyclic Compounds : A study showcases the stereoselective synthesis of complex azacyclic compounds from 1-alkynyl-2-nitrobenzenes, a group to which 1-(2-Bromoethoxy)-2-nitrobenzene belongs (Appaso M Jadhav et al., 2011).
Formation of Quinolines and Phenanthridines : This compound has been used in palladium[0]-mediated Ullmann cross-coupling reactions to yield quinolines, 2-quinolones, phenanthridines, and other complex molecules (M. Banwell et al., 2004).
Photoelectrochemical and Electroanalytical Applications
Photoelectrochemical Reduction Studies : Research on the photoelectrochemical reduction of p-bromo-nitrobenzene, a closely related compound, highlights its potential in photoelectrochemical applications (R. Compton & R. Dryfe, 1994).
Electroanalytical Behavior : The electrochemical behavior of bromo-nitrobenzene derivatives, including 1-(2-Bromoethyl)-2-nitrobenzene, has been analyzed in various studies, indicating its significance in electroanalytical chemistry (Brent Bennett et al., 2016).
Photoreaction with Hydrobromic Acid : Nitrobenzene and its derivatives, including 1-(2-Bromoethyl)-2-nitrobenzene, have been studied for their efficient photoreactions in concentrated hydrobromic acid, indicating potential applications in photochemical syntheses (Brian P. McIntyre et al., 2004).
Environmental and Material Science Applications
Reduction in Synthetic Wastewater : Studies on the reduction of nitrobenzene in synthetic wastewater using zero-valent iron highlight the environmental applications of similar nitrobenzene derivatives (R. Mantha et al., 2001).
Polymer Solar Cells Enhancement : The introduction of 1-Bromo-4-Nitrobenzene to the active layer of polymer solar cells demonstrates its potential in improving power conversion efficiency, indicating its use in material science (G. Fu et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-bromoethoxy)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOFWSHLRKOJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309654 | |
| Record name | 1-(2-bromoethoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18800-37-8 | |
| Record name | 18800-37-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-bromoethoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethoxy)-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


